CID 78066199
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78066199 is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.
Vorbereitungsmethoden
The preparation of CID 78066199 involves several synthetic routes and reaction conditions. One common method includes the use of organic solvents and specific reagents to obtain the desired compound. The industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CID 78066199 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 78066199 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific materials or chemicals.
Wirkmechanismus
The mechanism of action of CID 78066199 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 78066199 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help in understanding the specific advantages and limitations of this compound in various applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C16H23O3Si |
---|---|
Molekulargewicht |
291.44 g/mol |
InChI |
InChI=1S/C14H19OSi.C2H4O2/c1-5-16(11-10-14(3,4)15)13-8-6-12(2)7-9-13;1-2(3)4/h6-9,15H,5H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
VEKGBNYKSXVPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C#CC(C)(C)O)C1=CC=C(C=C1)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.